![molecular formula C21H21FN4O4S B2533953 4-(N,N-dimethylsulfamoyl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920157-35-3](/img/structure/B2533953.png)
4-(N,N-dimethylsulfamoyl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
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Overview
Description
4-(N,N-dimethylsulfamoyl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a useful research compound. Its molecular formula is C21H21FN4O4S and its molecular weight is 444.48. The purity is usually 95%.
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Scientific Research Applications
Antiviral Drug Discovery
Research in antiviral drug discovery explores various compounds, including those with complex structures similar to the one you're interested in, focusing on developing treatments for viral infections. These studies detail the synthesis and evaluation of compounds for their potential to act against a range of viruses, underscoring the importance of chemical modifications in enhancing antiviral activity (De Clercq, 2009).
Molecular Docking and Screening
Studies involving molecular docking and screening assess the interaction between synthesized compounds and specific protein targets. This research is crucial for identifying compounds with potential therapeutic effects. For example, a study on novel pyridine derivatives highlighted their synthesis and in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. This suggests the compounds' potential for further development in drug discovery (Flefel et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Survival of Motor Neuron-2 (SMN2) gene . The SMN2 gene plays a crucial role in the survival of motor neurons, which are essential for controlling muscle movement .
Mode of Action
The compound acts as a splicing modifier for the SMN2 gene . By modifying the splicing of the SMN2 gene, it increases the levels of functional SMN protein . This protein is vital for the normal development and functional homeostasis in all species .
Biochemical Pathways
The compound affects the splicing pathway of the SMN2 gene . By modifying the splicing of the SMN2 gene, it increases the production of full-length SMN protein . This protein plays a crucial role in the maintenance of motor neurons .
Pharmacokinetics
The compound is orally administrated and systemically distributed . It has been tested in clinical trials in healthy volunteers and patients with Spinal Muscular Atrophy (SMA), and it was found to be safe and well-tolerated . It increased SMN protein levels up to 2-fold in patients .
Result of Action
The increase in SMN protein levels leads to the preservation of motor function and ambulation, potentially extending the life expectancy of patients with SMA . Its development was stopped as a precautionary measure because retinal toxicity was observed in cynomolgus monkeys after chronic daily oral dosing (39 weeks) at exposures in excess of those investigated in patients .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-26(2)31(28,29)18-9-5-16(6-10-18)21(27)23-13-14-30-20-12-11-19(24-25-20)15-3-7-17(22)8-4-15/h3-12H,13-14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYATGWCJGDSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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